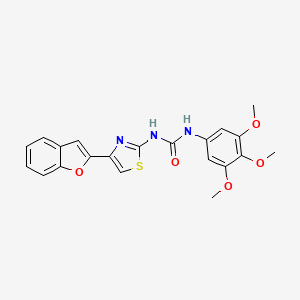

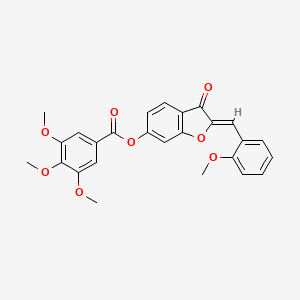

![molecular formula C16H21NO4S B2938050 (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine CAS No. 898647-33-1](/img/structure/B2938050.png)

(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine” is a complex organic molecule. It contains several functional groups, including a furylmethyl group, a methoxy group, a methyl group, a methylethyl group, a phenyl group, a sulfonyl group, and an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, and the sulfonyl group could be introduced via a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furylmethyl group would introduce a five-membered aromatic ring, the phenyl group would introduce a six-membered aromatic ring, and the sulfonyl group would introduce a sulfur atom double-bonded to two oxygen atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. For example, the amine group could undergo reactions such as alkylation, acylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could make it relatively stable and unreactive, while the presence of the amine group could make it a base .科学的研究の応用

Enzyme Inhibitory Activity and Therapeutic Potential

The synthetic pathway and biological activity of related sulfonamide derivatives, including compounds structurally akin to (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine, have been explored for their therapeutic applications. In particular, the enzyme inhibitory activity against acetyl- and butyrylcholinesterase has been highlighted, presenting these compounds as potential therapeutic agents. For instance, certain derivatives have demonstrated excellent inhibitory effects, showcasing their potential in treating diseases where enzyme inhibition is beneficial, such as Alzheimer's disease. These studies underscore the multifaceted applications of such compounds in medicinal chemistry, especially in designing drugs with enzyme inhibitory capabilities (Hussain et al., 2017).

Antibacterial Activity

Research has also delved into the antibacterial properties of sulfonamide derivatives, which include structures similar to (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine. These compounds have been evaluated against various Gram-positive and Gram-negative bacterial strains, with findings indicating significant antibacterial activity. Such discoveries are crucial for the development of new antibiotics and antimicrobial agents, responding to the growing need for effective treatments against resistant bacterial infections (Hussain et al., 2017).

Chemical Synthesis and Process Optimization

The chemical synthesis and process optimization of compounds structurally related to (2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine have been subjects of extensive study. These investigations aim at enhancing the yield and efficiency of synthesizing such complex molecules, which are pivotal in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). By optimizing reaction conditions, such as molar ratio, reaction time, and temperature, researchers have significantly improved the synthesis process, contributing to more sustainable and cost-effective manufacturing practices (Xu et al., 2018).

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body.

特性

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWBCVPTRNJOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)C(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

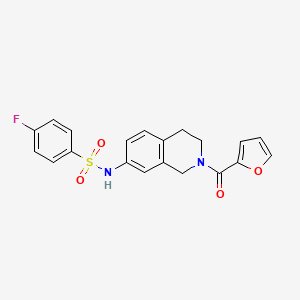

![3-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}isoxazolo[5,4-d]pyrimidine](/img/structure/B2937972.png)

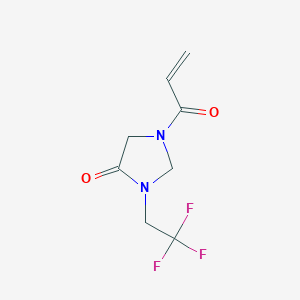

![1-Nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene](/img/structure/B2937973.png)

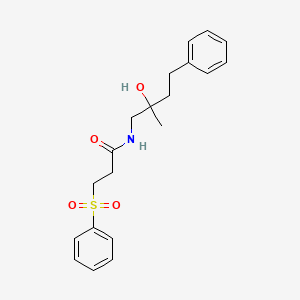

![2-{[(E)-(2-chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2937976.png)

![2,4-Dichlorothieno[3,4-D]pyrimidine](/img/structure/B2937981.png)

![2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2937982.png)

![(4-tert-butylphenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2937983.png)

![N-Tert-butyl-4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2937985.png)